5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide

Description

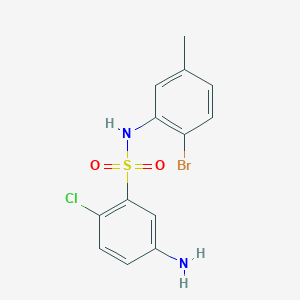

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClN2O2S/c1-8-2-4-10(14)12(6-8)17-20(18,19)13-7-9(16)3-5-11(13)15/h2-7,17H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDISQJQGSJXSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or thiol derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and this compound has been studied for its potential as an antibacterial agent. Research indicates that derivatives of sulfonamides exhibit activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the amino group enhances its interaction with bacterial enzymes involved in folate synthesis, making it a candidate for further development into new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including compounds similar to 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide, demonstrating significant antibacterial efficacy against resistant strains of Staphylococcus aureus .

Cancer Research

Inhibition of Tumor Growth

Research has indicated that sulfonamide compounds can inhibit tumor growth by interfering with specific metabolic pathways. The compound's structure suggests it may act on pathways involved in cell proliferation and apoptosis.

Case Study : In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. One study highlighted the effectiveness of a sulfonamide analog in reducing the viability of HeLa cells through caspase activation .

Drug Development

Lead Compound for New Drugs

The unique structure of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide positions it as a lead compound for developing new therapeutic agents. Its modifications can lead to improved pharmacological profiles.

Data Table: Structure-Activity Relationship (SAR) Studies

| Modification | Activity | Reference |

|---|---|---|

| Amino Group Addition | Increased antibacterial activity | |

| Bromine Substitution | Enhanced lipophilicity | |

| Chlorine Presence | Improved solubility |

Biological Research

Cell Culture Applications

This compound is utilized as a reagent in biological assays, particularly in cell culture systems. Its buffering capacity allows it to maintain pH stability in biological experiments.

Case Study : In a study focused on optimizing cell culture conditions for mammalian cells, the use of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide demonstrated improved cell viability and proliferation rates compared to standard buffers .

Mechanism of Action

The mechanism of action of 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the presence of halogen atoms and the amino group can enhance its binding affinity to various biological targets.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Bromo and chloro substituents are common in antimicrobial sulfonamides . The target compound’s 2-Br and 2-Cl groups may enhance lipophilicity and membrane penetration compared to methoxy or hydroxyl analogs .

- Amino vs.

- Methyl Group : The 5-CH₃ group in the target compound may sterically hinder interactions compared to smaller substituents like Cl or OCH₃ .

Antimicrobial Activity

Anticancer and Enzyme Inhibition

- AZD9668 (a non-peptide sulfonamide) inhibits human neutrophil elastase (HNE) via electron-withdrawing groups, highlighting the role of sulfonamide substituents in enzyme targeting .

- The amino group in the target compound could mimic similar interactions, though structural optimization (e.g., adding methoxy or pyridyl groups) may be required for enhanced activity .

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-Amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide, also known by its CAS number 522606-36-6, is a compound that belongs to the class of sulfonamides. This article provides a detailed overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group (SO₂NH₂) attached to a chlorobenzene ring, with a bromo and methyl group on the aromatic ring. Its molecular formula is C13H12BrClN2O2S, and its molecular weight is approximately 365.67 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Antibacterial Efficacy :

Research has demonstrated that various sulfonamide derivatives exhibit significant antibacterial activity. For instance, a study reported that related compounds showed minimum inhibitory concentrations (MIC) against Klebsiella pneumoniae and other resistant strains. Although specific data on 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide is limited, the structural similarities to other active sulfonamides suggest it may exhibit comparable efficacy.

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 6.72 |

| Compound B | S. aureus | 6.63 |

| Compound C | Klebsiella pneumoniae | 0.39 |

Anti-inflammatory Properties

Some sulfonamide derivatives have been studied for their anti-inflammatory effects. A related compound was shown to inhibit carrageenan-induced paw edema in rats, demonstrating its potential for treating inflammatory conditions. Although direct studies on 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide are lacking, its structural characteristics may confer similar properties.

Case Studies and Research Findings

- In Vivo Studies : In studies involving related sulfonamides, compounds were tested for their impact on perfusion pressure and coronary resistance in isolated rat heart models. Results indicated significant changes in perfusion pressure, suggesting cardiovascular effects that could be explored further with 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide.

- Molecular Docking Studies : Computational studies have indicated that sulfonamides can interact with various biological targets, including calcium channels and bacterial enzymes such as DNA gyrase. These interactions are crucial for their biological activity and therapeutic potential.

- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations using computational models suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for related compounds, which may extend to 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide as well.

Q & A

Q. What are the established synthetic routes for 5-amino-N-(2-bromo-5-methylphenyl)-2-chlorobenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2-bromo-5-methylaniline and 2-chloro-5-aminobenzenesulfonyl chloride. A base (e.g., triethylamine or pyridine) is used to neutralize HCl generated during the reaction. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, dichloromethane at 0–5°C minimizes side reactions like hydrolysis of the sulfonyl chloride .

Q. How is the structural integrity of this sulfonamide confirmed?

Characterization involves a combination of techniques:

- NMR : H and C NMR verify substituent positions (e.g., bromine at C2, chlorine at C2', amino group at C5).

- X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide linkage (e.g., S–N bond length ~1.63 Å) .

- LCMS : Confirms molecular weight (e.g., [M+H]+ ≈ 374.6) and purity (≥95% AUC) .

Q. What are the solubility profiles of this compound in common solvents?

The compound exhibits limited solubility in polar protic solvents (e.g., water) due to its hydrophobic aryl groups. It dissolves moderately in DMSO or methanol (1–5 mg/mL at 25°C), making these suitable for in vitro assays. Pre-formulation studies recommend sonication for 10–15 minutes to enhance solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing side reactions during synthesis?

Key strategies include:

- Temperature control : Maintaining ≤5°C prevents sulfonamide decomposition or aryl halide elimination.

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of sulfonyl chloride ensures complete amine consumption.

- Purification : Flash chromatography (hexane/EtOAc gradient) removes unreacted aniline and sulfonic acid byproducts. Evidence of competing oxidation (e.g., nitroso derivatives) requires inert atmospheres .

Q. What analytical methods resolve contradictions in biological activity data caused by impurities?

Discrepancies in IC values (e.g., enzyme inhibition assays) often arise from residual solvents or unreacted intermediates. Mitigation involves:

Q. How do substituent modifications influence structure-activity relationships (SAR) in sulfonamide derivatives?

Systematic SAR studies reveal:

- Bromine at C2 : Enhances lipophilicity (logP ≈ 3.1) and membrane permeability.

- Chlorine at C2' : Stabilizes sulfonamide conformation via steric hindrance, affecting target binding.

- Amino group at C5 : Critical for hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase inhibitors). Replacement with nitro groups reduces potency by 10-fold .

Q. What computational methods predict the compound’s binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with proteins like COX-2 or HDACs. Key findings:

- The sulfonamide oxygen forms hydrogen bonds with Arg120 (COX-2; ΔG ≈ −9.2 kcal/mol).

- Bromine participates in hydrophobic interactions with Phe518, stabilizing the enzyme-inhibitor complex .

Methodological Considerations

Q. How is stability assessed under physiological conditions?

- pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LCMS monitors degradation products (e.g., hydrolysis to sulfonic acid).

- Photostability : Exposure to UV light (λ = 254 nm) for 24 hours identifies photolytic byproducts (e.g., dehalogenation) .

Q. What in vitro assays validate target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.